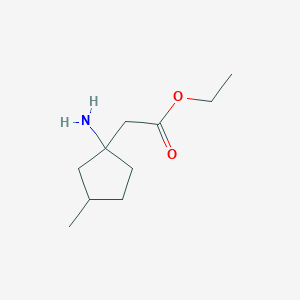
Ethyl 2-(1-amino-3-methylcyclopentyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(1-amino-3-methylcyclopentyl)acetate is an organic compound with the molecular formula C10H19NO2 It is a derivative of cyclopentane, featuring an amino group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-amino-3-methylcyclopentyl)acetate typically involves the esterification of 2-(1-amino-3-methylcyclopentyl)acetic acid with ethanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. Common catalysts include sulfuric acid or p-toluenesulfonic acid, which facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity. Microwave-assisted esterification is another method that has been explored for its efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-amino-3-methylcyclopentyl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used for reducing the ester group.
Substitution: Reagents such as acyl chlorides or anhydrides are used in the presence of a base like pyridine for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding alcohols.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Ethyl 2-(1-amino-3-methylcyclopentyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Ethyl 2-(1-amino-3-methylcyclopentyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can interact with various enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a similar structure but lacking the amino group.
Methyl 2-(1-amino-3-methylcyclopentyl)acetate: A methyl ester analog with similar properties.
2-(1-amino-3-methylcyclopentyl)acetic acid: The acid form of the compound.
Uniqueness
This compound is unique due to the presence of both an amino group and an ester functional group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Biological Activity
Ethyl 2-(1-amino-3-methylcyclopentyl)acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is an ester derivative that features a cyclopentane ring, an amino group, and an ethyl acetate moiety. The structural characteristics suggest potential interactions with various biological targets, including enzymes and receptors.
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets:
- Hydrolysis : The ester group can be hydrolyzed to release the active form, 2-(1-amino-3-methylcyclopentyl)acetic acid, which may influence various biological pathways.
- Molecular Interactions : The amino group can form hydrogen bonds or ionic interactions with target molecules, enhancing binding affinity and specificity.
Anticonvulsant Effects
Research has indicated that compounds similar to this compound exhibit anticonvulsant properties. A study demonstrated that related cyclic amino acids showed dose-dependent anticonvulsant effects in animal models, suggesting a potential application in treating epilepsy .
Inhibition of Enzymatic Activity
The compound's structural features may allow it to inhibit specific protein targets. For instance, compounds with similar structures have been studied for their ability to inhibit ATPase activity, which is crucial for various cellular processes.
Study on Anticonvulsant Activity
A notable study investigated the effects of cyclic amino acid derivatives on epilepsy models. This compound was evaluated alongside other compounds for its ability to reduce seizure activity in DBA/2 mice. The results indicated significant anticonvulsant effects at lower dosages compared to traditional treatments like Gabapentin .
Cytotoxicity and Apoptosis Induction
In vitro studies have shown that certain derivatives of similar structures can induce apoptosis in cancer cell lines through mechanisms involving the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes. These findings suggest that this compound may possess cytotoxic properties against specific cancer types .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
ethyl 2-(1-amino-3-methylcyclopentyl)acetate |
InChI |
InChI=1S/C10H19NO2/c1-3-13-9(12)7-10(11)5-4-8(2)6-10/h8H,3-7,11H2,1-2H3 |
InChI Key |
WFALGSQHPVZDQG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(CCC(C1)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















